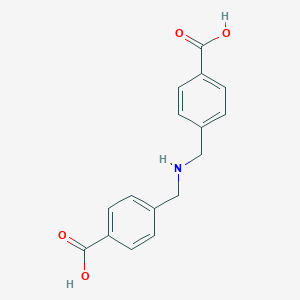
4,4'-(Azanediylbis(methylene))dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Iminobismethylene)bisbenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected via an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobismethylene)bisbenzoic acid typically involves the reaction of benzaldehyde with an amine, followed by oxidation. One common method includes the condensation of benzaldehyde with formaldehyde and aniline under acidic conditions to form the imine intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
Industrial production methods for 4,4’-(Iminobismethylene)bisbenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Iminobismethylene)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding amides or other derivatives.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 4,4’-(Iminobismethylene)bisbenzoic acid, such as amides, secondary amines, and substituted benzoic acids.
Scientific Research Applications
4,4’-(Iminobismethylene)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Iminobismethylene)bisbenzoic acid involves its interaction with molecular targets through its imine and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bibenzoic acid: Lacks the imine linkage, making it less versatile in certain applications.
4,4’-Diaminobenzophenone: Contains an amine group instead of an imine, leading to different reactivity and applications.
4,4’-Dicarboxybenzophenone: Similar structure but with a ketone linkage, affecting its chemical properties and uses.
Uniqueness
4,4’-(Iminobismethylene)bisbenzoic acid is unique due to its imine linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
LENBSQBVUYZKPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)






![N-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B275460.png)
![(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B275467.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

